2-Bromo-5-(chlorosulfonyl)benzoic acid
CAS No.: 3285-31-2
Cat. No.: VC2347762
Molecular Formula: C7H4BrClO4S
Molecular Weight: 299.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3285-31-2 |
---|---|
Molecular Formula | C7H4BrClO4S |
Molecular Weight | 299.53 g/mol |
IUPAC Name | 2-bromo-5-chlorosulfonylbenzoic acid |
Standard InChI | InChI=1S/C7H4BrClO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) |
Standard InChI Key | ZZSQGLFOZUQDAM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Br |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Br |
Introduction
2-Bromo-5-(chlorosulfonyl)benzoic acid is a complex organic compound with the molecular formula C₇H₄BrClO₄S and a molecular weight of 299.53 g/mol . This compound is a derivative of benzoic acid, featuring both bromo and chlorosulfonyl functional groups, which impart unique chemical properties and reactivity.
Synthesis and Preparation
The synthesis of 2-Bromo-5-(chlorosulfonyl)benzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. Although specific synthesis methods for this compound are not widely detailed in the literature, similar compounds often require careful control of reaction conditions, including temperature, solvent choice, and catalysts.
Applications and Uses
While specific applications of 2-Bromo-5-(chlorosulfonyl)benzoic acid are not extensively documented, compounds with similar functional groups are often used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of both bromo and chlorosulfonyl groups provides versatility in further chemical transformations.
Safety and Handling
Handling 2-Bromo-5-(chlorosulfonyl)benzoic acid requires caution due to its potential hazards. It is classified with GHS symbols GHS07 and GHS05, indicating danger and corrosive properties . Safety measures include wearing protective gear and following proper disposal protocols.
Market and Availability
2-Bromo-5-(chlorosulfonyl)benzoic acid is available from several chemical suppliers, often in high purity (95% or higher) and in various quantities, such as 250 mg or 1 g . Prices can vary based on the supplier and quantity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume